Ditert-butyl(2-methylpropyl)silane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H28Si |
|---|---|
Molecular Weight |
200.44 g/mol |
IUPAC Name |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
InChI Key |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Pathways Involving Ditert Butyl 2 Methylpropyl Silane
Fundamental Reactivity of the Si-H Bond in Sterically Demanding Environments
The silicon-hydride (Si-H) bond is the focal point of the reactivity of ditert-butyl(2-methylpropyl)silane. The two tert-butyl groups and the 2-methylpropyl (isobutyl) group create a sterically crowded environment around the silicon center. This steric bulk significantly influences the accessibility of the Si-H bond to incoming reagents and catalysts, thereby dictating the feasibility and rates of various reactions.
Dehydrogenative Coupling Reactions
Catalysts for dehydrogenative coupling often involve early transition metals, such as titanocene (B72419) derivatives. For less sterically hindered silanes, these catalysts facilitate the formation of polysilanes. However, for a highly congested silane (B1218182) like this compound, the reaction would likely be limited to the formation of the corresponding disilane, if it proceeds at all.
Hydrosilylation of Unsaturated Substrates
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone of organosilicon chemistry. The steric bulk of this compound would play a crucial role in the regioselectivity of this reaction. In the presence of a suitable catalyst (often based on platinum, rhodium, or palladium), the hydrosilylation of an alkene would be expected to proceed with high anti-Markovnikov selectivity, with the silicon atom adding to the less substituted carbon of the double bond. This is a direct consequence of the steric demand of the silyl (B83357) group, which favors its placement at the more accessible terminal position.
The general mechanism for hydrosilylation, often described by the Chalk-Harrod or modified Chalk-Harrod mechanisms, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination. The large steric profile of this compound would influence each of these steps, potentially requiring more active catalysts or longer reaction times compared to less hindered silanes.
Oxidative Addition and Reductive Elimination at Silicon
The concepts of oxidative addition and reductive elimination, central to transition metal chemistry, can also be considered at the silicon center itself, particularly in the context of reactions involving hypervalent silicon species. While less common than at transition metals, these processes are invoked in certain transformations. For this compound, the formation of a stable pentacoordinate silicon intermediate, a prerequisite for such pathways, would be sterically challenging. However, in the presence of highly nucleophilic or electrophilic reagents, transient hypervalent species might be formed.
The oxidative addition of a substrate to the silicon center would involve the cleavage of a bond in the substrate and the formation of two new bonds to silicon, increasing its coordination number. The subsequent reductive elimination would involve the formation of a new bond between two silicon-bound ligands and a decrease in the coordination number of silicon. The high steric hindrance around the silicon in this compound would likely disfavor these processes, making them less probable reaction pathways compared to those for less substituted silanes.
Role of this compound in Catalytic Cycles
The unique steric properties of this compound could make it a valuable reagent or ligand in specific catalytic cycles, where its bulk can be exploited to control selectivity or stabilize reactive intermediates.
Applications in Transition Metal-Catalyzed Processes
In transition metal-catalyzed reactions, such as cross-coupling and C-H activation, silanes can act as hydride donors or as precursors to silylmetal intermediates. The oxidative addition of the Si-H bond of this compound to a low-valent metal center is a key elementary step in many of these catalytic cycles. Studies on related bulky silanes have shown that the steric and electronic properties of the silane can significantly impact the rate and outcome of these reactions. For instance, in palladium-catalyzed cross-coupling reactions, the use of a bulky silane can influence the rate of reductive elimination, which is often the product-forming step.
The large steric footprint of the ditert-butyl(2-methylpropyl)silyl group could also be advantageous in directing the regioselectivity of certain reactions. For example, in C-H silylation reactions, the bulky silyl group would preferentially be introduced at the least sterically hindered C-H bond of a substrate.
Organocatalytic Activation and Transformations
In recent years, organocatalysis has emerged as a powerful tool for activating Si-H bonds. Catalysts such as frustrated Lewis pairs (FLPs), N-heterocyclic carbenes (NHCs), and strong bases can activate silanes for various transformations. The activation of this compound by a strong Lewis acid, for instance, could lead to the formation of a transient silylium (B1239981) ion-like species, which could then participate in subsequent reactions.
The steric hindrance of this compound would be a critical factor in these organocatalytic reactions. For example, in an FLP-mediated hydrogenation, the bulky silane might interact differently with the Lewis acid and base components of the FLP compared to a smaller silane, potentially altering the catalytic activity and selectivity.
Stereochemical Aspects of Reactions with this compound as a Reagent
The stereochemical outcomes of reactions involving organosilanes are often dictated by the steric bulk of the substituents on the silicon atom. In the case of this compound, the presence of two bulky tert-butyl groups and a moderately bulky 2-methylpropyl (isobutyl) group creates a sterically hindered environment around the silicon center. While specific studies on this compound as a reagent are not extensively documented, the stereochemical influence can be inferred from the behavior of structurally related di-tert-butylsilyl compounds.
The di-tert-butylsilyl group is known to be a highly effective directing group in stereoselective reactions. For instance, when used to link dienes and dienophiles, it can control the stereoselectivity of intramolecular Diels-Alder reactions. tudublin.ie The significant steric hindrance imposed by the two tert-butyl groups often forces reactions to proceed in a highly regio- and stereoselective manner. tudublin.ie In reactions such as epoxidations, the attack of the reagent typically occurs on the face opposite to the bulky di-tert-butylsilyl group. tudublin.ie
When this compound acts as a reagent, for example, in hydrosilylation reactions, the approach of the substrate to the silicon-hydrogen bond would be significantly influenced by the steric profile of the silane. The two tert-butyl groups and the isobutyl group would create a chiral pocket around the silicon hydride, potentially leading to diastereoselective additions to prochiral alkenes or alkynes. The facial selectivity of such reactions would be determined by the relative steric demands of the substituents on the substrate and the silane.
Table 1: Expected Stereochemical Influence of this compound in Reactions
| Reaction Type | Expected Stereochemical Outcome | Rationale |
| Hydrosilylation of Prochiral Alkenes | Diastereoselective addition | The bulky substituents on the silicon atom create a chiral environment, favoring the approach of the alkene from the less hindered face. |
| Protection of Diols | Regioselective silylation of the less hindered hydroxyl group | The steric bulk of the di-tert-butyl and isobutyl groups restricts access to more sterically encumbered hydroxyl functions. |
| Directed Epoxidation | Reagent attacks from the face opposite to the silyl group | The large steric profile of the silyl group effectively blocks one face of the molecule. |
Investigations into the Stability and Transformation of this compound under Various Conditions
The stability of organosilanes is significantly influenced by the nature of the organic substituents attached to the silicon atom. The presence of bulky groups, such as the tert-butyl and isobutyl groups in this compound, generally enhances the thermal stability and moderates the reactivity of the Si-H bond.
Thermal Stability: Trialkylsilanes with bulky substituents are known for their increased thermal stability. The di-tert-butylsilyl group, for example, has been found to be more thermally stable than related alkylsilyls. tudublin.ie This enhanced stability is attributed to the steric shielding of the silicon center by the bulky alkyl groups, which hinders decomposition pathways. While specific thermal decomposition data for this compound is not readily available, it is expected to exhibit high thermal stability, similar to other bulky trialkylsilanes.
Stability under Various Chemical Conditions:
Anhydrous Conditions: In the absence of moisture and other reactive species, this compound is expected to be stable. Processes involving related silanes are typically conducted under anhydrous conditions to prevent hydrolysis of both the silane reagents and products. google.comgoogle.com
Hydrolytic Stability: Silanes are susceptible to hydrolysis, which involves the cleavage of the Si-H or Si-C bonds by water. The rate of hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium. The steric hindrance provided by the two tert-butyl groups and the isobutyl group in this compound is expected to significantly retard the rate of hydrolysis under neutral conditions. However, under acidic or basic catalysis, the hydrolysis is expected to proceed, leading to the formation of the corresponding silanol (B1196071), ditert-butyl(2-methylpropyl)silanol, and ultimately siloxanes through condensation. The reaction with moisture is a key consideration for handling and storage. chemicalbook.com
Oxidative Stability: The silicon-hydrogen bond in silanes can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of silanols. The bulky substituents in this compound would offer some degree of kinetic stability against oxidation, but strong oxidants would likely still effect transformation.
Stability in the Presence of Acids and Bases: Strong acids and bases can promote the cleavage of the silicon-carbon and silicon-hydrogen bonds. tudublin.ie While the steric bulk offers protection, prolonged exposure to harsh acidic or basic conditions would likely lead to the decomposition of the molecule.
Table 2: Predicted Stability and Transformation of this compound
| Condition | Expected Stability/Transformation | Probable Products |
| Thermal Stress | High stability | Decomposition at very high temperatures |
| Neutral Hydrolysis | Slow hydrolysis | Ditert-butyl(2-methylpropyl)silanol, Bis(ditert-butyl(2-methylpropyl))siloxane |
| Acid-Catalyzed Hydrolysis | Accelerated hydrolysis | Ditert-butyl(2-methylpropyl)silanol, Siloxanes |
| Base-Catalyzed Hydrolysis | Accelerated hydrolysis | Ditert-butyl(2-methylpropyl)silanol, Siloxanes |
| Strong Oxidizing Agents | Oxidation of Si-H bond | Ditert-butyl(2-methylpropyl)silanol |
| Anhydrous, Inert Atmosphere | High stability | No significant transformation |
It is important to note that these stability profiles are largely inferred from the behavior of structurally similar compounds. Detailed experimental studies on this compound are necessary to fully elucidate its reactivity and transformation pathways under diverse conditions.
Comprehensive Spectroscopic and Structural Characterization of Ditert Butyl 2 Methylpropyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For ditert-butyl(2-methylpropyl)silane, a combination of one-dimensional and multidimensional NMR techniques would provide comprehensive insights into its molecular framework.
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the tert-butyl and isobutyl groups. The eighteen equivalent protons of the two tert-butyl groups would likely appear as a single, sharp singlet. The protons of the isobutyl group would present a more complex pattern: a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the silicon atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. Distinct resonances are expected for the quaternary and methyl carbons of the tert-butyl groups, and for the methyl, methine, and methylene carbons of the isobutyl group. The chemical shifts would be influenced by the electron-donating nature of the alkyl groups and the silicon atom.
²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly informative for organosilicon compounds. For this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment around the silicon atom. In sterically hindered tetraalkylsilanes, the ²⁹Si chemical shift is typically observed in a specific region of the spectrum. The significant steric crowding from the two tert-butyl groups and the isobutyl group would influence the electronic shielding of the silicon nucleus. Theoretical calculations and data from similar compounds suggest that the ²⁹Si chemical shift for silanes is sensitive to the geometry around the silicon atom. unige.chunige.chresearchgate.netepfl.ch
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~0.9 - 1.1 | s | C(CH₃)₃ |
| ¹H | ~0.8 - 1.0 | d | CH(CH₃)₂ |
| ¹H | ~1.7 - 1.9 | m | CH(CH₃)₂ |
| ¹H | ~0.6 - 0.8 | d | Si-CH₂ |
| ¹³C | ~28 - 30 | q | C(CH₃)₃ |
| ¹³C | ~20 - 22 | s | C(CH₃)₃ |
| ¹³C | ~25 - 27 | q | CH(CH₃)₂ |
| ¹³C | ~23 - 25 | d | CH(CH₃)₂ |
| ¹³C | ~22 - 24 | t | Si-CH₂ |
Note: These are predicted values and may differ from experimental data.
To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, multidimensional NMR experiments are invaluable. nih.govnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For the isobutyl group, cross-peaks would be expected between the methylene protons and the methine proton, and between the methine proton and the methyl protons, confirming the isobutyl fragment's structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methylene protons to the methylene carbon in the isobutyl group.
The significant steric hindrance in this compound, arising from the two bulky tert-butyl groups, is expected to lead to restricted rotation around the Si-C bonds. researchgate.netrsc.orgnih.gov Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these rotational processes. researchgate.net
At ambient temperature, the rotation around the Si-C(tert-butyl) bonds might be fast on the NMR timescale, resulting in a single averaged signal for the methyl groups of the tert-butyl moieties. However, upon cooling, this rotation could slow down, leading to the decoalescence of the singlet into multiple signals, representing the chemically non-equivalent methyl groups in a frozen conformation. From the coalescence temperature and the chemical shift difference between the resolved signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies have been performed on other sterically hindered molecules containing tert-butyl groups, revealing significant rotational barriers. researchgate.netnih.gov The steric hindrance in this compound is substantial and could lead to observable dynamic behavior. msu.edukoreascience.krnih.govyoutube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups.
C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ are characteristic of sp³ C-H stretching vibrations.
C-H Bending: Bending vibrations for methyl (CH₃) and methylene (CH₂) groups would appear in the 1365-1470 cm⁻¹ region. The characteristic "umbrella" mode for the tert-butyl group is expected around 1365 cm⁻¹.
Si-C Vibrations: Vibrations involving the Si-C bonds are expected at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is often more sensitive to symmetric vibrations and Si-C bonds compared to IR spectroscopy.
Si-C Stretching: The symmetric Si-C stretching vibrations would likely give rise to a strong and characteristic Raman signal.
C-C Skeletal Vibrations: The skeletal vibrations of the tert-butyl and isobutyl groups would also be observable in the Raman spectrum.
Since both techniques are sensitive to molecular symmetry, the combined analysis of IR and Raman spectra can provide a more complete picture of the vibrational modes of this compound.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretching (alkyl) | 2850 - 3000 | IR, Raman |
| C-H bending (CH₃, CH₂) | 1365 - 1470 | IR, Raman |
| Si-C stretching | 600 - 800 | IR, Raman |
Note: These are predicted values based on typical frequency ranges for these functional groups.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis in Structural Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•), although its abundance may be low due to the branched nature of the molecule. ic.ac.uk The fragmentation pattern is expected to be dominated by cleavages that lead to the formation of stable carbocations. ic.ac.uklibretexts.orgyoutube.commiamioh.edulibretexts.org
Key expected fragmentation pathways include:
Loss of a methyl radical ([M-15]⁺): This would result from the cleavage of a C-C bond within a tert-butyl or isobutyl group to form a stable tertiary or secondary carbocation.
Loss of an isobutyl radical ([M-57]⁺): Cleavage of the Si-C(isobutyl) bond would lead to a di-tert-butylsilyl cation.
Loss of a tert-butyl radical ([M-57]⁺): Cleavage of a Si-C(tert-butyl) bond would result in a tert-butyl(isobutyl)silyl cation. This peak is expected to be prominent due to the stability of the tert-butyl radical.
Rearrangement reactions: McLafferty-type rearrangements are also possible, although less common in simple alkanes.
The analysis of the isotopic pattern, particularly the presence of the ²⁹Si and ³⁰Si isotopes, would further confirm the presence of silicon in the fragments.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 200 | [C₁₂H₂₈Si]⁺• (Molecular Ion) |
| 185 | [C₁₁H₂₅Si]⁺ |
| 143 | [C₈H₁₉Si]⁺ |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. nih.gov
Obtaining a suitable single crystal of this compound could be challenging due to its potentially low melting point and high volatility, which are characteristic of some organosilanes. However, if a crystal structure were to be determined, it would reveal:
Bond lengths and angles: The Si-C bond lengths and the C-Si-C bond angles would be of particular interest. The steric repulsion between the bulky tert-butyl and isobutyl groups would likely cause distortions from the ideal tetrahedral geometry around the silicon atom, leading to elongated Si-C bonds and wider C-Si-C angles than in less hindered silanes.
Conformation: The solid-state conformation of the isobutyl group would be determined.
Crystal Packing: The analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state, driven by weak van der Waals interactions. The bulky, non-polar nature of the molecule would likely lead to a packing arrangement that maximizes space-filling.
While no experimental crystal structure for this compound is currently available in the public domain, data from related sterically hindered silanes, such as di-tert-butylsilanediol, show significant deviations from idealized geometries due to steric strain. nih.gov
Despite a comprehensive search for scientific literature and data, specific research findings, including detailed data tables on the chiroptical properties of chiral derivatives of This compound , are not available in the public domain. Searches for experimental and computational data on Electronic Circular Dichroism (ECD) and other chiroptical spectroscopies for this specific compound and its close analogs did not yield any relevant results.
The current body of scientific literature does not appear to contain specific studies focused on the synthesis and chiroptical analysis of chiral derivatives of this compound. While there is extensive research on the chiroptical properties of various other classes of chiral molecules, including other organosilanes, the specific compound of interest has not been the subject of such investigations according to the available information.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the "" focusing on its chiral derivatives, as per the specified outline.
General Context on Chiroptical Spectroscopy of Chiral Silanes
While specific data for the requested compound is unavailable, it is pertinent to note the general principles and applications of chiroptical spectroscopy in the study of chiral organosilanes.
Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical analysis of chiral molecules, including those containing a stereogenic silicon atom. nih.govresearchgate.net These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net
The synthesis of enantiopure Si-chiral silanes is a challenging field in synthetic chemistry. researchgate.net Once obtained, the determination of their absolute configuration is crucial. Chiroptical spectroscopy, in combination with quantum-mechanical calculations, has become an indispensable method for this purpose. nih.govmdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can predict the ECD and VCD spectra for a given enantiomer. nih.govtechnologynetworks.com By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized chiral silane (B1218182) can be unambiguously assigned.
The chiroptical properties of a molecule are highly sensitive to its three-dimensional structure, including its conformation. mdpi.comnih.gov For flexible molecules, the observed spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Therefore, a thorough conformational analysis is a prerequisite for the accurate prediction of chiroptical spectra. nih.gov
In the absence of experimental data for chiral derivatives of this compound, any discussion on their chiroptical properties would be purely speculative. The generation of reliable data would necessitate the synthesis of the chiral compounds followed by experimental spectroscopic measurements and high-level computational analysis.
Computational and Theoretical Investigations of Ditert Butyl 2 Methylpropyl Silane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ditert-butyl(2-methylpropyl)silane, these methods would provide insight into electron distribution, orbital energies, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the electronic structure.
The primary outputs of such a study would include:
Optimized Geometry: The calculation would predict the most stable three-dimensional arrangement of the atoms, providing key structural parameters.
Electronic Properties: Information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap would be determined, which is crucial for understanding the molecule's reactivity.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges, offering insights into the polarity of the Si-C and Si-H bonds.
A hypothetical data table of results from a DFT calculation on this compound might look as follows.
| Property | Predicted Value | Units |
| Si-C (tert-butyl) Bond Length | 1.90 - 1.95 | Å |
| Si-C (isobutyl) Bond Length | 1.88 - 1.92 | Å |
| Si-H Bond Length | 1.48 - 1.52 | Å |
| C-Si-C Bond Angle | 108 - 112 | Degrees |
| HOMO-LUMO Gap | 6.0 - 7.5 | eV |
Note: The data in this table is hypothetical and represents typical values for similar organosilanes.
For higher accuracy, particularly for benchmarking DFT results, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) would be employed. These methods are more computationally demanding but provide a more rigorous treatment of electron correlation. High-accuracy calculations would refine the geometric parameters and electronic properties, providing a "gold standard" theoretical description of the molecule.
Conformational Potential Energy Surface Analysis
The presence of flexible tert-butyl and isobutyl groups suggests that this compound has multiple possible conformations. A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the Si-C bonds and calculating the energy at each point. This analysis would identify the global minimum energy conformation as well as other local minima and the energy barriers between them, which is essential for understanding the molecule's flexibility and the populations of different conformers at various temperatures.
Reaction Mechanism Elucidation through Transition State Modeling
Trialkylsilanes are known to participate in various reactions, such as reductions of carbonyl compounds. researchgate.net Computational modeling can be used to elucidate the mechanisms of these reactions. researchgate.net For a reaction involving this compound, computational chemists would model the entire reaction coordinate, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction path. By calculating the structure and energy of the TS, one can determine the activation energy, which is a key factor in predicting the reaction rate. For instance, in a hydrosilylation reaction, modeling would help determine whether the mechanism is concerted or stepwise.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign the observed peaks.
Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) is a standard output of geometry optimization calculations. The predicted spectrum can be compared with experimental spectra to identify characteristic vibrational modes, such as the Si-H stretch.
A hypothetical table of predicted spectroscopic data is presented below.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (Si-H) | 3.8 - 4.0 ppm | Data Not Available |
| ¹³C NMR (Si-CH₂) | 20 - 25 ppm | Data Not Available |
| ²⁹Si NMR | -5 to +5 ppm | Data Not Available |
| IR Freq. (Si-H stretch) | 2100 - 2200 cm⁻¹ | Data Not Available |
Note: The data in this table is hypothetical and based on general values for similar compounds.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box (potentially with a solvent) and solving Newton's equations of motion for each atom. This would allow for the observation of conformational changes, rotational and translational motion, and interactions with surrounding molecules, providing a movie-like view of the molecule's behavior on the pico- to nanosecond timescale.
Advanced Applications of Ditert Butyl 2 Methylpropyl Silane in Contemporary Chemical Synthesis and Materials Research
Strategic Utilization as a Reagent in Organic Synthesis Methodologies
The bulky nature of Ditert-butyl(2-methylpropyl)silane makes it a valuable tool in organic synthesis, where control over reactivity and selectivity is paramount. Its applications span stereoselective transformations, protection of sensitive functional groups, and selective reduction reactions.
In Stereoselective Transformations
The steric hindrance provided by the di-tert-butyl and isobutyl groups of silanes plays a crucial role in directing the stereochemical outcome of chemical reactions. Di-tert-butylsilyl ethers, for instance, have been effectively used to control both regioselectivity and stereoselectivity. tudublin.ie This control is exemplified in the diastereoselective synthesis of cyclic polyols, where the bulky silyl (B83357) ether group can direct the approach of reagents to a specific face of the molecule, thereby favoring the formation of one stereoisomer over others. tudublin.ie The ability of silyl groups to stabilize carbocations at the β-position is another factor that is exploited in achieving high stereoselectivity in the synthesis of complex cyclic systems. tudublin.ie
As a Protecting Group in Complex Molecule Synthesis
In the multistep synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy. Silyl ethers are widely employed as protecting groups for alcohols due to their ease of installation and removal under specific and often mild conditions. wikipedia.org The stability of silyl ethers is highly dependent on the steric bulk of the alkyl groups on the silicon atom. wikipedia.orgnih.gov
The di-tert-butylisobutylsilyl (BIBS) group, which is structurally very similar to the Ditert-butyl(2-methylpropyl)silyl group, has been highlighted as a particularly useful protecting group. nih.gov Its significant steric bulk and the robustness of its derivatives offer new avenues for synthetic processes. nih.gov The stability of various silyl ethers towards acidic and basic conditions varies, allowing for selective deprotection in the presence of other protecting groups. wikipedia.org
| Silyl Ether | Relative Resistance to Acid Hydrolysis | Relative Resistance to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
This table illustrates the relative stability of common silyl ether protecting groups, highlighting how increased steric hindrance enhances stability. Data sourced from wikipedia.org.
The use of sterically hindered silanes like this compound for protection allows for reactions to be carried out on other parts of a complex molecule without affecting the protected alcohol. The protecting group can later be removed, often using fluoride-based reagents like tetra-n-butylammonium fluoride (B91410) (TBAF). harvard.edu
As a Reducing Agent in Selective Reductions
Silanes, including di-tert-butylsilane (B1239941), are utilized as reducing agents in organic synthesis. chemimpex.com The reactivity of the silicon-hydride (Si-H) bond allows for the selective reduction of certain functional groups. While specific research on this compound as a reducing agent is not extensively documented, the behavior of the closely related di-tert-butylsilane provides insights into its potential applications. chemimpex.comacs.org These bulky silanes can act as hydride donors, often activated by acids or other catalysts, to reduce functional groups such as aldehydes and ketones. The steric bulk of the silane (B1218182) can influence the selectivity of the reduction, favoring attack from the less hindered face of the substrate.
Exploration as a Precursor or Component in Novel Materials Research
The unique properties of this compound also make it an interesting candidate for the development of new materials with tailored properties. Its applications are being explored in the synthesis of polymers and in the modification of surfaces.
Oligomer and Polymer Synthesis Research
Silanes are fundamental building blocks for silicon-containing polymers, which are known for their flexibility and durability. chemimpex.com While specific studies on the polymerization of this compound are limited, the principles of silane polymerization suggest its potential utility. The incorporation of such a bulky silane into a polymer backbone would be expected to significantly influence the material's properties. The large alkyl groups would likely increase the polymer's solubility in organic solvents and enhance its thermal stability. mdpi.com
In the context of polyhedral oligomeric silsesquioxanes (POSS), which are cage-like molecules, the functionalization with bulky alkyl groups like isobutyl has been shown to enhance solubility. mdpi.com By analogy, this compound could serve as a monofunctional reagent to cap reactive sites on oligomers or polymers, thereby controlling their growth and modifying their final properties. Research on silane oligomers often involves the reaction of various functionalized silanes to create materials with specific properties, such as improved adhesion. google.com
Surface Modification Studies
The modification of surfaces with silanes is a well-established technique to alter their properties, such as hydrophobicity, chemical resistance, and adhesion. chemimpex.comresearchgate.net Di-tert-butylsilane is known to be used for surface modification to enhance these characteristics. chemimpex.com The formation of self-assembled monolayers (SAMs) from organosilanes on various substrates is a key application in this area. gelest.comnih.govmdpi.comresearchgate.net
This compound, with its three bulky, non-hydrolyzable alkyl groups and a single silicon-hydride bond (or a hydrolyzable group in a derivative), is a prime candidate for forming well-defined and robust SAMs. The bulky nature of the tert-butyl and isobutyl groups would create a dense, sterically hindered, and highly hydrophobic surface layer. gelest.com This can be particularly useful in creating anti-corrosion coatings and in applications where controlled surface energy is critical. mdpi.com The general mechanism involves the reaction of the silane with hydroxyl groups on a substrate surface, leading to a covalently bound monolayer. ethz.ch The structure of the resulting monolayer and its properties are heavily influenced by the nature of the alkyl groups on the silane.
Development of New Synthetic Reagents and Catalytic Systems
The utility of silanes as reagents and in catalytic processes is well-established. For instance, various silanes serve as reducing agents or as precursors to silylating agents that protect functional groups during complex syntheses. Sterically bulky silanes, in particular, can offer unique selectivity in these transformations.
However, specific research detailing the role of this compound in the development of novel synthetic reagents or as a key component in new catalytic systems is not prominently featured in available scientific reports. The research landscape for analogous bulky silanes, such as di-tert-butylchlorosilane , is considerably more extensive. This related compound is widely used for the selective protection of alcohols and diols, and its derivatives are employed in a variety of synthetic transformations. tudublin.ieresearchgate.net For example, di-tert-butylsilyl ethers can direct the stereochemical outcome of reactions due to their steric bulk. tudublin.ie
The development of catalysts often involves the modification of catalyst surfaces or the synthesis of ligands for metal complexes. While silanes are used in these contexts, for example in the preparation of silane-modified mixed metal oxide catalysts for transesterification, specific studies employing this compound for this purpose are not readily found.
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex, organized structures. Host-guest chemistry, a central part of supramolecular chemistry, relies on the specific recognition and binding between a host molecule and a guest.
While there is research on host-guest interactions involving other silanes, such as the interaction between cyclohexasilane and amphiphilic invertible macromolecules, there is a lack of specific studies investigating the role of this compound in forming supramolecular assemblies or acting as a host or guest molecule. The bulky tert-butyl and isobutyl groups could theoretically influence intermolecular packing and interactions, but dedicated research on this aspect of its chemistry is not apparent in the surveyed literature.
Future Perspectives and Emerging Research Trajectories for Ditert Butyl 2 Methylpropyl Silane Studies
Development of Sustainable Synthetic Routes
The synthesis of organosilanes, particularly those with significant steric hindrance like Ditert-butyl(2-methylpropyl)silane, has traditionally relied on methods that can be resource-intensive and generate considerable waste. A primary focus of future research is the development of more sustainable and "green" synthetic pathways.
Conventional methods for preparing related bulky silanes, such as di-tert-butyldichlorosilane (B93958), often involve gaseous reactants like dichlorosilane, which poses handling risks and requires significant energy input for temperature control. google.comgoogle.com A shift towards using liquid precursors, such as trichlorosilane, represents a significant step in improving operational safety and reducing energy consumption. google.com Furthermore, traditional processes may employ stoichiometric reagents or catalysts that are difficult to recover and recycle, such as palladium chloride in combination with toxic chlorine sources like carbon tetrachloride. google.comgoogle.com
Emerging sustainable approaches focus on atom economy and the use of recyclable, environmentally benign materials. sci-hub.senih.gov One promising direction is the use of heterogeneous catalysts, for example, palladium on a solid carbon support (palladium on carbon), which can be mechanically recovered and reused multiple times, thereby lowering costs and reducing metal waste. google.com Another green approach involves the use of organocatalysis, employing compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate reactions under solvent-free conditions, which drastically reduces the environmental footprint of the synthesis. acs.orgacs.org The use of safer, less toxic solvents and Grignard reagents, which are considered more industrially advantageous, further contributes to the sustainability of the process. google.comgoogle.com Research into flow microreactor systems also shows promise for precise reaction control, minimizing waste and enabling safer handling of reactive intermediates. sci-hub.se
The following table provides a comparative overview of traditional versus emerging sustainable synthetic strategies for bulky chlorosilanes, highlighting the key areas of improvement.
| Parameter | Traditional Approach | Sustainable Approach |
|---|---|---|
| Silicon Precursor | Gaseous (e.g., Dichlorosilane) google.com | Liquid (e.g., Trichlorosilane) google.com |
| Catalyst | Homogeneous, single-use (e.g., Palladium chloride) google.comgoogle.com | Heterogeneous, recyclable (e.g., Palladium on carbon) google.com or Organocatalysts acs.org |
| Reagents/Solvents | Toxic chlorine sources (e.g., Carbon tetrachloride) google.com | Safer Grignard reagents, solvent-free conditions google.comacs.org |
| Process Safety & Energy | Higher risk due to gaseous reactants, high energy consumption for cooling google.com | Reduced risk with liquid handling, lower energy consumption google.com |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced waste, improved catalyst recovery, use of greener solvents sci-hub.senih.gov |
Unveiling Novel Reactivity and Catalytic Activity
The sterically demanding nature of the di-tert-butyl and isobutyl groups attached to the silicon center in this compound governs its chemical behavior, offering unique opportunities in synthesis and catalysis. The sheer bulk of these substituents can influence reaction pathways, enhance selectivity, and stabilize reactive intermediates.
In transition metal catalysis, particularly with palladium, the steric profile of a silane (B1218182) is a critical factor. acs.orgfigshare.com The oxidative addition of a Si-H bond to a palladium(0) center is a fundamental step in many catalytic cycles. acs.orgresearchgate.net Systematic studies have shown that increasing the steric hindrance at the silicon atom makes the formation of the resulting (silyl)palladium(H) complex less thermodynamically favorable. acs.orgfigshare.com This controlled reactivity can be harnessed to modulate catalytic processes. For instance, in palladium-catalyzed cross-coupling reactions, the steric and electronic properties of ligands and substrates are paramount for suppressing side reactions and promoting efficient and selective bond formation. nih.gov The bulky nature of a silyl (B83357) group can also play a crucial role in directing the stereochemical outcome of reactions, such as ensuring high selectivity for a specific double bond geometry in the products of cross-coupling. nih.gov
Beyond influencing metal catalysts, bulky silyl groups are valuable in their own right as reagents and protecting groups. They can be employed as intramolecular hydrogen transfer agents and are particularly effective in directing radical cyclizations to form five-membered rings. sci-hub.se Their size can also be exploited to control regioselectivity and stereoselectivity in reactions by sterically shielding one face of a molecule, forcing a reagent to attack from the less hindered side. sci-hub.se
Integration with Machine Learning and AI in Chemical Discovery
The vastness of chemical space presents a significant challenge to the discovery of new molecules and materials. lanyasilane.de Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by providing powerful tools to navigate this complexity, and the field of organosilane chemistry is beginning to reap the benefits. lanyasilane.desapiosciences.com
Traditional research methods are often too slow to explore the immense number of possible silane chemistries. tandfonline.com ML models can be trained on large datasets generated from experiments or, more commonly, from high-throughput computational simulations like Molecular Dynamics (MD). tandfonline.comfigshare.comudel.edu These models can rapidly predict the physical and chemical properties of thousands of molecules, including silanes, without the need to synthesize and test each one individually. tandfonline.comnih.gov This predictive power accelerates the identification of promising candidates for specific applications, from materials science to drug discovery, saving significant time and resources. lanyasilane.desapiosciences.com
One advanced approach combines MD simulations with a generative AI technique known as a Variational Autoencoder (VAE). tandfonline.com In this framework, MD is used to calculate key performance parameters (like mechanical strength) for a known set of silane molecules. tandfonline.comfigshare.com A VAE is then trained on the molecular structures to create a simplified, physically meaningful representation of the chemical space. tandfonline.com This learned space is then used to train a regression model that can predict the performance of new, hypothetical silane molecules, allowing researchers to screen vast virtual libraries (e.g., over 84,000 molecules) to find candidates with optimal properties. tandfonline.comfigshare.com This synergy between simulation and AI enables the optimization of silane chemistry for demanding applications, such as developing high-strength composite materials. udel.edu
The following table summarizes the roles of various AI and computational techniques in advancing silane chemistry.
| Technique | Role in Silane Chemistry | Key Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Generates training data by simulating atomic-level behavior and calculating physical properties (e.g., bond failure modes, energy absorption). tandfonline.comudel.edu | Provides a foundational dataset of known silane properties for training ML models. figshare.com |
| Variational Autoencoder (VAE) | A generative model that learns to represent complex molecular structures in a lower-dimensional, continuous space. tandfonline.com | Enables the exploration and generation of new, hypothetical silane structures. tandfonline.com |
| Regression Models (e.g., Random Forest) | Trained on data from MD and VAEs to predict the properties of new molecules based on their structure. tandfonline.comfigshare.com | Rapidly screens large numbers of silane candidates for desired performance metrics. tandfonline.com |
| Deep Reinforcement Learning | Optimizes reaction conditions by iteratively choosing new experiments to improve outcomes like yield. stanford.edu | Accelerates the discovery of optimal synthesis conditions, reducing experimental effort. stanford.edu |
Interdisciplinary Research Frontiers and Untapped Potential
The unique properties of organosilanes like this compound position them as valuable tools at the intersection of chemistry, materials science, nanotechnology, and biomedicine. researchgate.netsisib.com Their ability to act as a bridge between organic and inorganic materials opens up a wide range of interdisciplinary applications. russoindustrial.rulabinsights.nl
A major frontier is in the surface modification of nanomaterials. mdpi.comresearchgate.netemerald.com Silane coupling agents can be grafted onto the surface of nanoparticles (e.g., silica, iron oxide, or carbon nanomaterials) to tailor their properties for specific uses. mdpi.comresearchgate.netnih.gov This functionalization can improve the dispersion of nanoparticles within a polymer matrix to create high-performance nanocomposites, enhance their stability in biological media, or attach specific molecules for targeted applications. emerald.comnih.govnih.gov For example, modifying the surface of cobalt Prussian blue analogue nanocubes with organosilanes has been shown to create new nanomaterials with potential applications as electrochemical biosensors. scispace.com In nanomedicine, surface functionalization is critical for improving drug loading and release, and for reducing the potential toxicity of nanoparticles by modifying their surface chemistry. mdpi.comnih.gov
In the field of advanced coatings and composites, organosilanes are essential for promoting adhesion and improving durability. russoindustrial.runih.govsemanticscholar.org They can form robust covalent bonds between inorganic substrates (like glass or metal) and organic polymer coatings, significantly enhancing resistance to corrosion and environmental degradation. russoindustrial.rusemanticscholar.org The steric bulk of this compound could be particularly useful in creating hydrophobic (water-repellent) surfaces for protective coatings. nih.gov
The untapped potential of such silanes also extends to emerging fields like smart materials and molecular electronics. The precise control over surface properties afforded by silanization is crucial for developing sensors with molecular specificity and for building the complex interfaces required in advanced electronic devices. emerald.com As synthetic methods become more sophisticated, the tailored design of bulky silanes will undoubtedly unlock new functionalities and drive innovation across diverse scientific disciplines. youtube.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ditert-butyl(2-methylpropyl)silane, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves organosilane precursor reactions under inert conditions. For example, hydrolysis of silane monomers (e.g., 3-methacryloxypropyltrimethoxysilane) can be optimized by adjusting pH (e.g., pH 4.1) and hydrolysis duration (e.g., 23 hours at room temperature) to stabilize silanol groups . Characterization via NMR and FTIR is critical to confirm structure and purity.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use impermeable gloves (EN 374 standard), safety goggles, and dust masks to prevent inhalation or dermal contact. Store in tightly sealed containers in cool, dry environments to avoid decomposition . Ventilation systems must mitigate vapor accumulation, and spills should be contained using ethanol-water mixtures to neutralize reactivity .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection ensures purity assessment, while mass spectrometry (MS) identifies degradation byproducts. FTIR spectra (e.g., Si-O-Si stretching at ~1000–1100 cm⁻¹) and ²⁹Si NMR (chemical shifts between 10–20 ppm) validate molecular structure and cross-linking efficiency .
Advanced Research Questions
Q. How can experimental design frameworks resolve contradictions in silane film performance data (e.g., wettability vs. corrosion resistance)?
- Methodological Answer : Factorial design (e.g., varying silane concentration and hydrolysis time) isolates variables affecting film properties. For instance, a study using APTES/GPTMS hybrid silanes demonstrated that silane concentration (R² = 0.87) is the dominant factor in contact angle outcomes, while hydrolysis time impacts adhesion . Meta-analyses of conflicting datasets should prioritize variables with coefficients of determination >80% .
Q. What strategies mitigate batch-to-batch variability in silane-modified materials during large-scale synthesis?
- Methodological Answer : Implement strict stoichiometric control (e.g., ±0.5% molar accuracy) and real-time monitoring via in-situ FTIR to track silanol condensation. Statistical process control (SPC) charts can identify deviations in critical parameters like pH or reaction temperature . Post-synthesis purification via vacuum distillation removes unreacted monomers .
Q. How do environmental conditions (e.g., humidity, temperature) influence the hydrolytic stability of this compound in composite materials?
- Methodological Answer : Accelerated aging tests (e.g., 85°C/85% RH for 500 hours) combined with electrochemical impedance spectroscopy (EIS) quantify degradation kinetics. Studies show that silane films with cross-linkers (e.g., BTSE) exhibit 30% higher stability under humid conditions due to enhanced Si-O-Si network density .
Q. What regulatory considerations apply to novel applications of this compound in biomedical research?
- Methodological Answer : Compliance with TSCA (Toxic Substances Control Act) and ECHA (European Chemicals Agency) requires rigorous ecotoxicity profiling. Acute toxicity assays (e.g., OECD 423) and genotoxicity screening (Ames test) are mandatory for in vivo applications. Documentation must align with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to justify safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
